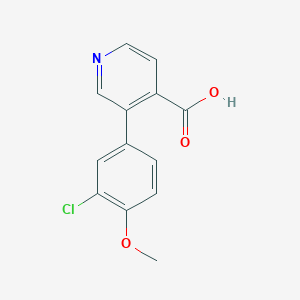
2-Amino-5-(3-chloro-4-methoxyphenyl)isonicotinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-(3-chloro-4-methoxyphenyl)isonicotinic acid, 95% (herein referred to as 2-Amino-5-CMPA) is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of isonicotinic acid, an aromatic compound found in many plants, and is composed of two amino groups, a 3-chloro-4-methoxyphenyl group, and a carboxylic acid group. Due to its unique structure, 2-Amino-5-CMPA has been found to possess a wide range of biochemical and physiological effects, which makes it of great interest to researchers in a variety of fields.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-CMPA has been used in a variety of scientific research applications. It has been used to study the effects of oxidative stress on cells, as well as to investigate the mechanisms of action of various drugs. Additionally, it has been used to study the effects of drugs on the central nervous system and to investigate the effects of drugs on the cardiovascular system. It has also been used to study the effects of drugs on the immune system and to investigate the effects of drugs on the liver.
Wirkmechanismus
The exact mechanism of action of 2-Amino-5-CMPA is not fully understood. However, it is believed to act by blocking the action of certain enzymes, including cholinesterase and monoamine oxidase. Additionally, it is believed to act as an antioxidant, which means it can reduce the amount of oxidative damage caused by free radicals.
Biochemical and Physiological Effects
2-Amino-5-CMPA has been found to possess a wide range of biochemical and physiological effects. It has been found to possess anticonvulsant, anxiolytic, and antidepressant properties. Additionally, it has been found to possess anti-inflammatory, anti-diabetic, and anti-cancer properties. It has also been found to have neuroprotective effects and to possess antithrombotic and anti-atherosclerotic properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-Amino-5-CMPA has several advantages and limitations for use in laboratory experiments. One of the main advantages of using 2-Amino-5-CMPA is its high purity, which allows for reliable and reproducible results. Additionally, it is relatively inexpensive and easy to synthesize, making it a cost-effective alternative to other compounds. However, it has some limitations, including its low solubility in water and its sensitivity to light and heat.
Zukünftige Richtungen
There are several potential future directions for research involving 2-Amino-5-CMPA. One potential direction is to further investigate its effects on the cardiovascular system, as well as its potential use in the treatment of cardiovascular diseases. Additionally, further research could be done to explore its potential use as an anti-cancer agent, as well as its potential use in the treatment of neurological disorders. Finally, further research could be done to explore its potential use in the treatment of inflammatory diseases and to investigate its effects on the immune system.
Synthesemethoden
2-Amino-5-CMPA is synthesized through a multi-step process. The first step involves the reaction of 3-chloro-4-methoxyphenyl acetic acid with isonicotinic acid in the presence of a base catalyst, such as sodium hydroxide, to form the desired product. The reaction is carried out in an aqueous medium at a temperature of 80-90°C for approximately 2 hours. The reaction mixture is then cooled and the product is isolated by filtration and recrystallization. The final product is a white crystalline powder with a purity of 95%.
Eigenschaften
IUPAC Name |
2-amino-5-(3-chloro-4-methoxyphenyl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c1-19-11-3-2-7(4-10(11)14)9-6-16-12(15)5-8(9)13(17)18/h2-6H,1H3,(H2,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHDZDHIFIHQKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=C(C=C2C(=O)O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00687931 |
Source


|
| Record name | 2-Amino-5-(3-chloro-4-methoxyphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00687931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261963-15-8 |
Source


|
| Record name | 2-Amino-5-(3-chloro-4-methoxyphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00687931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














